5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of appropriate thioamides with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or thiols.
Substitution: Formation of substituted thiazolopyrimidines.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets:
Topoisomerase I Inhibition: The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.
Phosphatidylinositol 3-Kinase Inhibition: It inhibits the activity of phosphatidylinositol 3-kinase, disrupting signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar enzyme inhibitory activities.
Uniqueness
5-(3,4-Dimethoxyphenyl)-7-ethoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substituents, which confer distinct biological properties. Its combination of a dimethoxyphenyl group and an ethoxy group enhances its ability to interact with molecular targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-ethoxy-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C21H19N3O3S2/c1-4-27-20-17-19(24(21(28)29-17)14-8-6-5-7-9-14)22-18(23-20)13-10-11-15(25-2)16(12-13)26-3/h5-12H,4H2,1-3H3 |
InChI Key |
NDGPGVKVSJSAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1SC(=S)N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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